molecular formula C11H17N3 B1599458 (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine CAS No. 850375-15-4

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine

Cat. No.: B1599458
CAS No.: 850375-15-4
M. Wt: 191.27 g/mol
InChI Key: TWGYATHIWDUKGY-UHFFFAOYSA-N
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Description

1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamine is an organic compound belonging to the class of dialkylarylamines. These compounds are characterized by an amino group linked to two aliphatic chains and one aromatic group. The molecular formula of this compound is C₁₁H₁₇N₃, and it has a molecular weight of 191.27 g/mol .

Scientific Research Applications

1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamine has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers

Mechanism of Action

Target of Action

The primary target of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is Glutaryl-CoA dehydrogenase . This enzyme plays a crucial role in the metabolic breakdown of certain amino acids.

Mode of Action

The compound interacts with its target, Glutaryl-CoA dehydrogenase, by binding to the active site of the enzyme

Biochemical Pathways

The compound affects the metabolic pathway involving Glutaryl-CoA dehydrogenase . This enzyme is involved in the degradation of the amino acids lysine, hydroxylysine, and tryptophan. Disruption of this pathway can lead to a variety of metabolic disorders.

Result of Action

It is known that the compound can interact with glutaryl-coa dehydrogenase, potentially affecting the metabolic pathways that this enzyme is involved in .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can cause skin and eye irritation, and it is harmful if swallowed . Therefore, it should be handled with care, and exposure should be minimized.

Biochemical Analysis

Biochemical Properties

(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One notable interaction is with glutaryl-CoA dehydrogenase, an enzyme involved in the metabolism of glutaryl-CoA. The compound binds to the enzyme, causing conformational changes that affect the enzyme’s activity . This interaction highlights the compound’s potential as a modulator of enzyme function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the stability and binding of cofactors in enzymes, leading to alterations in metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing cellular functions such as proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of glutaryl-CoA dehydrogenase, causing perturbations in key active-site residues . This binding leads to enzyme inhibition or activation, depending on the specific interaction. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular functions . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects the metabolic flux and levels of metabolites by modulating the activity of key enzymes such as glutaryl-CoA dehydrogenase . The compound’s influence on metabolic pathways underscores its potential as a biochemical tool for studying metabolic processes and enzyme regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s effects on cellular functions and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its role in modulating cellular processes.

Preparation Methods

The synthesis of 1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamine typically involves the following steps:

    Formation of the Quinoxaline Ring: The initial step involves the cyclization of appropriate precursors to form the quinoxaline ring. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Alkylation: The next step involves the alkylation of the quinoxaline ring to introduce the dimethyl groups. This can be done using methyl iodide in the presence of a strong base such as sodium hydride.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinoxaline derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction include reduced quinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include halogens, alkyl halides, and nucleophilic bases. .

Comparison with Similar Compounds

1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamine can be compared with other similar compounds, such as:

    1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine: This compound has a similar structure but differs in the substitution pattern on the quinoxaline ring.

    6-Quinoxalinemethanamine, 1,2,3,4-tetrahydro-1,4-dimethyl-: This compound has a similar quinoxaline core but differs in the functional groups attached to the ring.

    1-(1,4-Dimethyl-1,2,3,4-tetrahydro-6-quinoxalinyl)methanamine: This compound has a similar structure but differs in the position of the methanamine group

The uniqueness of 1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamine lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGYATHIWDUKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427812
Record name (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-15-4
Record name (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
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(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
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(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
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Reactant of Route 6
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine

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